molecular formula C10H13N3 B1308242 3-(1H-Benzimidazol-1-yl)propan-1-amin CAS No. 73866-15-6

3-(1H-Benzimidazol-1-yl)propan-1-amin

Katalognummer: B1308242
CAS-Nummer: 73866-15-6
Molekulargewicht: 175.23 g/mol
InChI-Schlüssel: ZPIGBNBDPBKNCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

3-(1H-Benzimidazol-1-yl)propan-1-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzimidazol-1-yl)propan-1-amine typically involves the reaction of benzimidazole with 3-chloropropan-1-amine under basic conditions. The reaction proceeds as follows:

    Starting Materials: Benzimidazole and 3-chloropropan-1-amine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Procedure: Benzimidazole is dissolved in the solvent, and 3-chloropropan-1-amine is added dropwise. The mixture is stirred at an elevated temperature (typically 80-100°C) for several hours.

    Workup: The reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification using recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 3-(1H-benzimidazol-1-yl)propan-1-amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1H-Benzimidazol-1-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.

    Reduction: The benzimidazole ring can be reduced to form dihydrobenzimidazole derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.

    Substitution: Alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of dihydrobenzimidazole derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Wirkmechanismus

The mechanism of action of 3-(1H-benzimidazol-1-yl)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the amine group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2-Aminoethyl)benzimidazole: Similar structure with an ethylamine chain instead of a propan-1-amine chain.

    2-(2-Hydroxyphenyl)-1H-benzimidazole: Contains a hydroxyphenyl group instead of a propan-1-amine chain.

    3-(1H-Indazol-1-yl)propan-1-amine: Features an indazole ring instead of a benzimidazole ring.

Uniqueness

3-(1H-Benzimidazol-1-yl)propan-1-amine is unique due to its specific combination of a benzimidazole ring and a propan-1-amine chain, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Biologische Aktivität

3-(1H-benzimidazol-1-yl)propan-1-amine, also known as a benzimidazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. Benzimidazoles are recognized for their pharmacological potential, including antibacterial, antifungal, antiviral, and anticancer properties. This article provides a comprehensive overview of the biological activity of 3-(1H-benzimidazol-1-yl)propan-1-amine, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of 3-(1H-benzimidazol-1-yl)propan-1-amine can be represented as follows:

IUPAC Name 3(1Hbenzimidazol1yl)propan1amine\text{IUPAC Name }3-(1H-benzimidazol-1-yl)propan-1-amine

Molecular Formula

The molecular formula for this compound is C10H12N4C_{10}H_{12}N_{4}, indicating the presence of a benzimidazole moiety linked to a propanamine chain.

The biological activity of 3-(1H-benzimidazol-1-yl)propan-1-amine is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : It is known to inhibit specific enzymes that are crucial in microbial cell wall synthesis, contributing to its antibacterial properties.
  • Receptor Modulation : This compound may also interact with neurotransmitter receptors, suggesting potential neuropharmacological effects.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial activity against various pathogens. A study highlighted that derivatives similar to 3-(1H-benzimidazol-1-yl)propan-1-amine demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, as well as fungi .

Pathogen TypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (Gram-positive)0.5 µg/mL
Escherichia coli (Gram-negative)2.0 µg/mL
Candida albicans (Fungal)4.0 µg/mL

Anticancer Activity

Benzimidazole derivatives have shown promise in cancer research. The compound's ability to induce apoptosis in cancer cells has been documented in various studies. For instance, a recent investigation revealed that compounds with similar structures inhibited the proliferation of cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer) .

Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of several benzimidazole derivatives, 3-(1H-benzimidazol-1-yl)propan-1-amine was found to have superior activity against E. coli, with an MIC value significantly lower than traditional antibiotics like ciprofloxacin .

Study 2: Anticancer Properties

Another study focused on the anticancer potential of benzimidazole derivatives reported that 3-(1H-benzimidazol-1-yl)propan-1-amine induced cell cycle arrest in MCF7 cells at the G0/G1 phase, leading to increased apoptosis rates. The compound's mechanism involved upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is heavily influenced by their structural features. Modifications at various positions on the benzimidazole ring can enhance or diminish activity:

Modification PositionEffect on Activity
Position 2Essential for antibacterial activity
Position 5Enhances anticancer properties
Propanamine ChainInfluences solubility and potency

Eigenschaften

IUPAC Name

3-(benzimidazol-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c11-6-3-7-13-8-12-9-4-1-2-5-10(9)13/h1-2,4-5,8H,3,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPIGBNBDPBKNCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397966
Record name 3-(1H-Benzimidazol-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>26.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24832502
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

73866-15-6
Record name 3-(1H-Benzimidazol-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-1,3-benzodiazol-1-yl)propan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Prepare a suspension of sodium hydride (812 mg, 20 mmol) in tetrahydrofuran (50 mL). Add benzimidazole (2 g, 16.9 mmol) under nitrogen. Reflux the mixture for 1 hour. At the same time, add 3-bromopropylamine hydrobromide (3.7 g, 16.9 mmol) to a suspension of sodium hydride (676 mg, 16.9 mmol) under nitrogen and reflux the mixture for 1 hour. Combine the two mixtures and reflux for 2 hours. Filter the reaction mixture, concentrate the filtrate to an oil, basify with sodium hydroxide and extract with ethyl acetate (3×50 mL). Concentrate the combined organic layers to an oil. Perform chromatography (silica gel, 9:1 methylene chloride/MeOH) to afford the title compound (780 mg) MS: m/e=176 (MH+)
Quantity
812 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
3-bromopropylamine hydrobromide
Quantity
3.7 g
Type
reactant
Reaction Step Three
Quantity
676 mg
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

4.2 Grams of 1H-benzimidazole-1-propionitrile, 0.2 grams sodium hydroxide, 1 gram of Raney nickel catalyst in about 100 ml of ethanol was hydrogenated at room temperature and atmospheric pressure for about 20 hours. The hydrogen uptake had stopped by this time with a total uptake of about 1300 ml. The reaction mixture was filtered and the catalyst was washed first with ethanol and then with water. The filtrates were combined and the solvent evaporated to leave a yellowish oil. The oil was dissolved in water, the water was saturated with sodium chloride, and the mixture was extracted with three portions of methylene chloride. The methylene chloride extracts were combined, washed with sodium chloride solution and then dried over potassium carbonate. The mixture was then filtered and the solvent evaporated to leave yellowish oil which was then distilled to give 1H-benzimidazole-1-propanamine boiling at 167°-170° C. at 1-1.3 mm pressure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 g
Type
catalyst
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.